

In-Depth Technical Guide: 2-Ethylcyclohexanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylcyclohexanol**

Cat. No.: **B1581418**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylcyclohexanol is a cyclic alcohol that presents as a colorless to nearly colorless liquid. Its chemical structure, featuring a chiral center, makes it a compound of interest in stereoselective synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral data, and potential applications, with a focus on its utility as a synthetic intermediate.

Chemical Identification and Properties

This section summarizes the key identifiers and physicochemical properties of **2-Ethylcyclohexanol**.

Table 1: Chemical Identification of **2-Ethylcyclohexanol**

Identifier	Value
IUPAC Name	2-ethylcyclohexan-1-ol[1]
CAS Number	3760-20-1[1]
Molecular Formula	C ₈ H ₁₆ O[1]
Molecular Weight	128.21 g/mol [1]
Canonical SMILES	CCC1CCCCC1O[1]
InChI Key	CFYUBZHJDXXXQE-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of **2-Ethylcyclohexanol**

Property	Value
Appearance	Colorless to almost colorless clear liquid
Boiling Point	74-79 °C at 12 mmHg
Density	0.906 g/mL at 25 °C
Refractive Index	n _{20/D} 1.464 (lit.)
pKa	15.33 ± 0.40 (Predicted)[2]

Synthesis of 2-Ethylcyclohexanol

A common and industrially relevant method for the synthesis of **2-ethylcyclohexanol** involves the aldol condensation of n-butanal followed by hydrogenation. This process can be performed in a two-step sequence or as a direct, integrated reaction.

Experimental Protocol: Two-Step Synthesis from n-Butanal

Step 1: Aldol Condensation and Dehydration of n-Butanal to 2-Ethyl-2-hexenal

- In a round-bottom flask equipped with a stirrer and a reflux condenser, combine n-butanal with an aqueous solution of a base catalyst, such as sodium hydroxide.

- Heat the mixture to induce the aldol condensation and subsequent dehydration. The reaction progress can be monitored by techniques such as gas chromatography.
- Upon completion, cool the reaction mixture and separate the organic layer containing 2-ethyl-2-hexenal.
- Wash the organic layer with water and brine, then dry it over an anhydrous drying agent like magnesium sulfate.
- Purify the crude 2-ethyl-2-hexenal by distillation.

Step 2: Hydrogenation of 2-Ethyl-2-hexenal to **2-Ethylcyclohexanol**

- Charge a high-pressure reactor with 2-ethyl-2-hexenal and a suitable hydrogenation catalyst, such as a nickel-based catalyst (e.g., Ni/Ce-Al₂O₃)[3].
- Pressurize the reactor with hydrogen gas to a pressure of approximately 30 bar.
- Heat the reaction mixture to around 120°C while stirring[4].
- Monitor the reaction for the consumption of hydrogen and the formation of **2-ethylcyclohexanol**.
- After the reaction is complete, cool the reactor, vent the excess hydrogen, and filter off the catalyst.
- The resulting crude **2-ethylcyclohexanol** can be purified by fractional distillation.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **2-ethylcyclohexanol** is expected to show a complex pattern of signals. Key resonances would include a multiplet for the proton on the carbon bearing the hydroxyl group (C1-H), signals for the methylene and methine protons of the cyclohexane ring, and signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, unless there is coincidental overlap. The carbon attached to the hydroxyl group (C1) is expected to resonate in the range of 60-80 ppm. The other carbons of the cyclohexane ring and the ethyl group will appear at higher fields.

Table 3: Predicted ¹³C NMR Chemical Shifts for **2-Ethylcyclohexanol**

Carbon Atom	Predicted Chemical Shift (ppm)
C1 (CH-OH)	60 - 80
C2 (CH-CH ₂ CH ₃)	40 - 55
Cyclohexane Ring CH ₂	20 - 40
Ethyl Group CH ₂	25 - 35
Ethyl Group CH ₃	10 - 15

Infrared (IR) Spectroscopy

The IR spectrum of **2-ethylcyclohexanol** will exhibit characteristic absorption bands for the functional groups present. A strong, broad band in the region of 3600-3300 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol. C-H stretching vibrations of the alkyl groups will be observed around 2960-2850 cm⁻¹. A C-O stretching vibration is expected in the 1260-1000 cm⁻¹ region[5].

Mass Spectrometry (MS)

In the mass spectrum of **2-ethylcyclohexanol**, the molecular ion peak (M⁺) at m/z = 128 may be weak or absent. Common fragmentation patterns for cyclic alcohols include the loss of a water molecule (M-18), and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) [6]. Fragmentation of the ethyl group and the cyclohexane ring will also contribute to the overall spectrum.

Applications in Synthesis and Drug Development

While **2-ethylcyclohexanol** does not have direct applications as a therapeutic agent, its structure is relevant to medicinal chemistry. Chiral alcohols are valuable building blocks in the

synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The presence of a stereocenter at the C1 position allows for the potential to introduce specific stereochemistry into a target molecule, which is often crucial for biological activity.

For instance, substituted cyclohexanol rings are found in the structures of some pharmaceutical compounds. The synthesis of optically pure (R)- or (S)-2-ethylhexanol has been a subject of research, highlighting its potential as a chiral precursor[7].

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic pathway from n-butanal to **2-ethylcyclohexanol**, representing a key logical workflow in its production.

Caption: Synthetic workflow for **2-Ethylcyclohexanol** and its potential use in API synthesis.

Safety and Handling

2-Ethylcyclohexanol should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is important to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Ethylcyclohexanol is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis from readily available starting materials like n-butanal makes it an accessible building block for further chemical transformations. While not a drug itself, its chiral nature suggests potential utility in the stereoselective synthesis of more complex molecules relevant to the pharmaceutical industry. This guide provides foundational technical information to support its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethylcyclohexanol | C8H16O | CID 19576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN103288597B - Synthetic method of (R)- or (S)-2-ethylhexanol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Ethylcyclohexanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581418#2-ethylcyclohexanol-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

